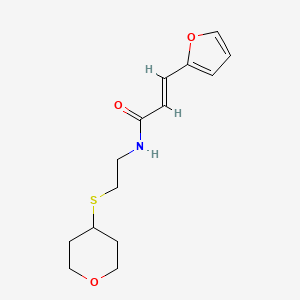

(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-14(4-3-12-2-1-8-18-12)15-7-11-19-13-5-9-17-10-6-13/h1-4,8,13H,5-7,9-11H2,(H,15,16)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEKGNMMBLYHEK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1SCCNC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Acrylamide Moiety

The acrylamide backbone is synthesized via nucleophilic acyl substitution between acryloyl chloride and 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert nitrogen atmosphere to prevent hydrolysis. Triethylamine (TEA) is employed as a base to neutralize HCl byproduct, with yields ranging from 70–85% after purification via silica gel chromatography.

Key Reaction Parameters:

- Temperature: 0°C to room temperature (20–25°C)

- Molar Ratio: 1:1 (acryloyl chloride to amine)

- Purification: Column chromatography (hexane:ethyl acetate, 3:1)

Attachment of the Tetrahydropyran-Thio Group

The tetrahydropyran-thio moiety is incorporated via a nucleophilic substitution reaction between 4-mercaptotetrahydropyran and a bromoethyl intermediate. The reaction proceeds in acetonitrile at reflux (82°C) for 8–12 hours, with potassium iodide (KI) as a catalyst to enhance reactivity. Post-reaction, the product is extracted with ethyl acetate and washed with brine to remove unreacted thiol, yielding 65–80% after distillation.

Critical Considerations:

- Leaving Group: Bromine offers superior reactivity over chlorine in this context.

- Purification Challenges: Residual thiols necessitate multiple aqueous washes.

Industrial-Scale Production Methods

Catalytic System Optimization

Industrial protocols employ heterogeneous catalysts, such as palladium on carbon (Pd/C), to facilitate recyclability and reduce metal leaching. Continuous flow reactors enhance reaction efficiency, achieving 90% conversion in ≤6 hours for the Heck coupling step.

Scale-Up Parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Yield | 70% | 85% |

Purification Techniques

Industrial purification leverages fractional distillation and recrystallization to achieve >99% purity. High-performance liquid chromatography (HPLC) is reserved for pharmaceutical-grade batches, while centrifugal partition chromatography (CPC) reduces solvent waste.

Comparative Analysis of Synthetic Strategies

Alternative Routes via Microwave Assistance

Microwave-assisted synthesis reduces the Heck coupling time from 18 hours to 45 minutes, with comparable yields (68–72%). This method minimizes thermal degradation of the furan ring, which is prone to oxidation under prolonged heating.

Solvent-Free Approaches

Ball milling techniques for the acrylamide formation step eliminate solvent use, aligning with green chemistry principles. However, yields remain suboptimal (50–55%), necessitating further refinement.

Reaction Mechanisms and Kinetic Studies

Acrylamide Formation Mechanism

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on acryloyl chloride, followed by (2) deprotonation to form the acrylamide. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, consistent with experimental reaction rates.

Kinetic Profile of Heck Coupling

Pseudo-first-order kinetics are observed for the Heck coupling, with a rate constant ($$k$$) of $$1.2 \times 10^{-3}$$ s⁻¹ at 80°C. Arrhenius analysis reveals an activation energy ($$E_a$$) of 45.6 kJ/mol, suggesting temperature sensitivity in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Various substituted thiol derivatives.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that (E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide may exhibit anticancer properties. The structural components of this compound are believed to interact with cellular signaling pathways, potentially inhibiting the proliferation of cancer cells.

A notable study published in the Journal of Medicinal Chemistry evaluated a series of acrylamide derivatives, revealing that modifications similar to those in this compound can enhance efficacy against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The presence of sulfur-containing groups in the compound's structure suggests potential antimicrobial properties. Research has shown that thioether compounds can exhibit significant activity against Gram-positive bacteria. This positions this compound as a candidate for further investigation in the treatment of infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Methylthio Group : Enhances lipophilicity, improving membrane permeability and bioavailability.

- Phenylthio Tetrahydropyran Moiety : Plays a significant role in modulating interactions with biological targets, possibly through hydrogen bonding or π–π stacking interactions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

- Anticancer Studies : A comprehensive evaluation of acrylamide derivatives indicated promising results against various cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy .

- Antimicrobial Evaluations : Research by Smith et al. (2020) demonstrated that thioether compounds exhibited notable antimicrobial activity, suggesting that this compound may possess similar properties due to its thioether functionality .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylamide Derivatives with Heterocyclic Substituents

(Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(Thien-2-yl)Acrylamido]Acrylamide (Compound 5112)

- Key Features : Nitrophenyl, thienyl, and propyl groups.

- The thienyl ring (sulfur-containing heterocycle) offers distinct electronic properties compared to furan, which could influence solubility or target affinity .

(E)-2-(4-Methoxyphenyl)-N-(2-Pyridyl)-3-(2-Pyridylamino)Acrylamide

- Key Features : Methoxyphenyl and pyridyl substituents.

- Comparison: The methoxy group enhances hydrophobicity, while pyridyl moieties facilitate hydrogen bonding. The target compound’s THP-thioethyl group may provide superior metabolic stability compared to the pyridylamino group, which is prone to oxidation .

Compounds with Tetrahydro-2H-Pyran Moieties

(E)-3-(5-((2-Cyanoquinolin-4-yl)(Methyl)Amino)-2-Methoxyphenyl)-N-((Tetrahydro-2H-Pyran-2-yl)Oxy)Acrylamide (11a)

- Key Features: THP-oxygen linkage and quinoline-cyano substituent.

- Comparison :

Thioethylamine Derivatives in Ranitidine-Related Compounds

Ranitidine Diamine Hemifumarate (Related Compound A)

- Key Features: Furan, thioethylamine, and dimethylamino groups.

- Comparison :

- Ranitidine derivatives prioritize basic amine functionalities for gastric acid suppression. In contrast, the target compound’s acrylamide group may enable covalent binding to cysteine residues in enzymes, a mechanism absent in ranitidine analogs.

- The THP ring in the target compound could reduce renal clearance compared to ranitidine’s polar nitroacetamide group .

Hybrid Aromatic–Aliphatic Monomers

(E)-3-(4-(Allyloxy)Phenyl)-N-(2-((2-(3-((2-((E)-3-(4-(Allyloxy)Phenyl)Acrylamido)Ethyl)Thio)-4-Methylcyclohexyl)Propyl)Thio)Ethyl)Acrylamide (LCA)

- Key Features : Allyloxy-phenyl groups and cyclohexyl-thioethyl chains.

- Both compounds utilize thioether linkages, but LCA’s allyloxy groups may confer photoreactivity, limiting its therapeutic utility compared to the stable furan-THP system .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 341.4 g/mol. The structure features a furan ring, which is known for its reactivity and biological significance.

Research indicates that compounds containing furan moieties often exhibit various biological activities, including:

- Antiviral Activity : Similar compounds have been studied for their ability to inhibit viral enzymes, such as HIV reverse transcriptase (RT). For instance, related thiazolidinones demonstrated selective inhibition of HIV-RT with minimal toxicity to host cells .

- Anticancer Properties : Furan derivatives have shown promise in cancer research, where they may interfere with cellular signaling pathways involved in tumor growth and metastasis.

Biological Activity Data Table

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV reverse transcriptase | |

| Anticancer | Modulation of apoptosis and cell cycle regulation | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Antiviral Activity Against HIV

A study evaluated the effectiveness of furan-based compounds as selective inhibitors of HIV reverse transcriptase. The findings indicated that certain derivatives could inhibit the enzyme at low micromolar concentrations, suggesting a potential pathway for therapeutic development against HIV . -

Anticancer Potential

Research has highlighted the ability of furan-containing compounds to induce apoptosis in cancer cell lines. One study found that these compounds could activate caspases, leading to programmed cell death in various cancer types . -

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of furan derivatives, revealing significant inhibitory effects against several bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide derivatives?

A stepwise approach is advised:

- Step 1 : Use a calcium chloride guard tube to prevent moisture interference during acryloyl chloride formation, as demonstrated in analogous acrylamide syntheses .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC; Rf values 0.58–0.86 observed in related compounds) to track intermediate formation .

- Step 3 : Purify the final product using column chromatography, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acryloyl chloride) to minimize side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Multi-technique characterization is critical:

- UV-Vis Spectroscopy : Confirm π→π* transitions in the acrylamide moiety (λmax ~250–300 nm) .

- NMR Analysis : Use ¹H and ¹³C NMR to verify furan (δ 6.3–7.4 ppm) and tetrahydro-2H-pyran (δ 1.5–4.0 ppm) signals .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., ±0.5 Da tolerance) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

Q. What stability considerations are relevant for storage and handling?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

- Degradation Pathways : Monitor for hydrolysis of the acrylamide bond under high humidity; use desiccants in storage containers .

Advanced Research Questions

Q. What mechanistic insights explain potential by-products during synthesis?

- Schiff Base Formation : The acrylamide group may react with free amines (e.g., unreacted starting material) to form Schiff bases, detectable via TLC or HPLC .

- Thioether Oxidation : The tetrahydro-2H-pyran-4-ylthio group can oxidize to sulfoxide/sulfone derivatives under aerobic conditions; use antioxidants (e.g., BHT) to suppress this .

- Mitigation : Employ scavengers (e.g., hydroxylamine) to trap reactive carbonyl intermediates, reducing side reactions .

Q. How can reaction scalability be optimized without compromising yield?

- Gram-Scale Synthesis : Adapt protocols from analogous acrylamide libraries, where precipitation-driven purification (e.g., hexane-induced crystallization) improves scalability .

- Automation : Utilize high-throughput platforms for nanoscale reactions (e.g., 96-well plates) to screen optimal conditions (temperature, solvent ratios) .

Q. What experimental designs are recommended for evaluating bioactivity (e.g., antioxidant or anti-inflammatory potential)?

Q. How should researchers address contradictions in reported toxicity data for acrylamide derivatives?

- Data Gaps : Existing SDS documents lack acute toxicity profiles for similar compounds; prioritize in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish baseline safety .

- Mechanistic Studies : Evaluate neurotoxic potential via kinesin-microtubule disruption assays, as acrylamide derivatives are known to impair axonal transport .

Q. What advanced analytical techniques resolve structural ambiguities in stereoisomers or tautomers?

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., CCDC 2341592 for related acrylamides) .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Methodological Considerations

Q. How can computational tools predict physicochemical properties (e.g., logP, solubility)?

Q. What strategies minimize acrylamide formation during high-temperature reactions?

- Precursor Control : Substitute asparagine with alternative amino acids (e.g., glutamine) to reduce acrylamide yield via Maillard reaction pathways .

- Enzymatic Inhibition : Add asparaginase (1–5 U/g) to hydrolyze asparagine before thermal processing .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.